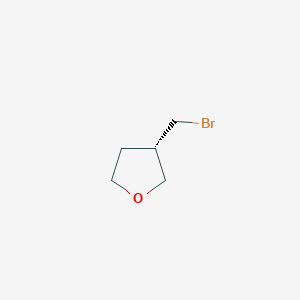
(S)-3-(Bromomethyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Bromomethyl)tetrahydrofuran is an organic compound with the molecular formula C5H9BrO. It is a derivative of tetrahydrofuran, where a bromomethyl group is attached to the third carbon of the tetrahydrofuran ring. This compound is of significant interest in organic synthesis due to its potential reactivity and utility in forming various chemical intermediates.
Mecanismo De Acción
Target of Action
Tetrahydrofuran derivatives are often used as solvents in various chemical reactions due to their polar nature . They can interact with a variety of chemical species, making them versatile in many chemical processes.
Mode of Action
The interaction of tetrahydrofuran derivatives with other chemical species often involves the opening of the tetrahydrofuran ring, which can then undergo further chemical reactions .
Pharmacokinetics
The properties of tetrahydrofuran derivatives, such as their polarity and solubility in water, could influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of “(S)-3-(Bromomethyl)tetrahydrofuran” would depend on the specific chemical reactions it is involved in. In general, tetrahydrofuran derivatives can participate in a variety of chemical transformations, leading to a wide range of products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Bromomethyl)tetrahydrofuran typically involves the bromination of tetrahydrofuran derivatives. One common method is the bromination of 3-methyltetrahydrofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must ensure high purity and yield, often requiring careful control of reaction parameters and purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-(Bromomethyl)tetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Formation of 3-hydroxymethyltetrahydrofuran or 3-aminomethyltetrahydrofuran.
Oxidation: Formation of 3-hydroxytetrahydrofuran or 3-carboxytetrahydrofuran.
Reduction: Formation of 3-methyltetrahydrofuran.
Aplicaciones Científicas De Investigación
(S)-3-(Bromomethyl)tetrahydrofuran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Potential use in the development of new therapeutic agents due to its reactivity and ability to form various functional groups.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
(S)-2-(Bromomethyl)tetrahydrofuran: Similar structure but with the bromomethyl group on the second carbon.
3-Chloromethyltetrahydrofuran: Chlorine instead of bromine as the halogen.
3-Methyltetrahydrofuran: Lacks the halogen group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: (S)-3-(Bromomethyl)tetrahydrofuran is unique due to its specific placement of the bromomethyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over similar compounds in certain applications.
Propiedades
IUPAC Name |
(3S)-3-(bromomethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYVOIYCYAVSW-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616806-50-8 |
Source


|
| Record name | (3S)-3-(bromomethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

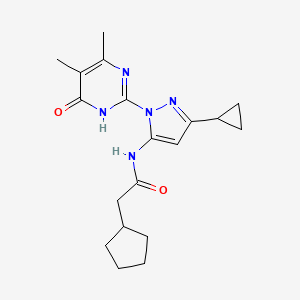
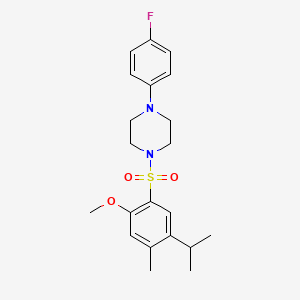
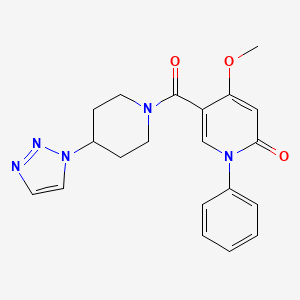
![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine](/img/structure/B2610902.png)
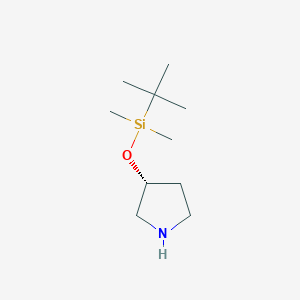
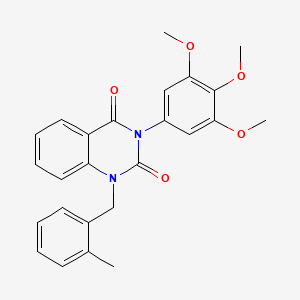
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-NITROBENZAMIDE](/img/structure/B2610907.png)
![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)


![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2610914.png)
